3-chloro-N-(4-ethynylphenyl)benzamide
Overview
Description
The compound 3-chloro-N-(4-ethynylphenyl)benzamide is a chemical compound that is likely to possess a benzamide core structure with a chloro substituent on the benzene ring and an ethynyl group attached to the phenyl ring. While the specific compound is not directly studied in the provided papers, similar compounds with chloro and phenyl substitutions have been synthesized and characterized, suggesting that the methods and analyses could be applicable to 3-chloro-N-(4-ethynylphenyl)benzamide.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with acid chlorides or esters. For example, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was achieved and characterized by various spectroscopic methods . Similarly, the synthesis of other N-aryl ring substituted benzamide compounds has been reported, which could provide insights into the synthesis of 3-chloro-N-(4-ethynylphenyl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction, as demonstrated for compounds in the provided papers . Theoretical calculations, such as Density Functional Theory (DFT), are also used to predict the geometrical parameters of these compounds, which can be compared with experimental data .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including dehydrosulfurization, as discussed for the synthesis of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines . The reactivity of the benzamide group and the substituents can influence the types of chemical reactions the compound can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Vis . The vibrational frequencies, chemical shifts, and electronic properties can be determined experimentally and compared with theoretical calculations. The thermal stability and phase transitions of these compounds can be studied using thermal analysis . Additionally, the electrochemical properties can be measured by cyclic voltammetry .
Relevant Case Studies
Case studies involving similar compounds, such as the determination of 6-(2'-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide in human plasma and urine , and the characterization of two crystalline forms of a related benzamide compound , provide valuable information on the analytical methods and potential applications of benzamide derivatives.
Scientific Research Applications
Crystal Structure Analysis
A study by Panicker et al. (2010) focused on the theoretical calculation of the geometrical parameters of a structurally similar compound, 4-Chloro-N-(3-chlorophenyl)benzamide. This work highlights the relevance of computational methods in understanding the crystal structure of benzamide derivatives.
Anticancer Properties
Yılmaz et al. (2015) synthesized a series of benzamide derivatives demonstrating significant proapoptotic activity in melanoma cell lines. This suggests the potential of benzamide compounds, like 3-chloro-N-(4-ethynylphenyl)benzamide, in cancer research.
Regioselectivity in Chemical Reactions
Rebstock et al. (2004) studied the regioselectivity of a benzamide derivative under specific conditions, contributing to the understanding of how such compounds behave in chemical synthesis. This research can be applied to optimize the synthesis of compounds like 3-chloro-N-(4-ethynylphenyl)benzamide. (Rebstock et al., 2004)
Potential as Anti-Tubercular Agents
A study by Nimbalkar et al. (2018) synthesized benzamide derivatives showing promising anti-tubercular activity. This underscores the potential use of similar compounds in treating tuberculosis.
Neuroleptic Activity
Iwanami et al. (1981) investigated benzamides for their potential neuroleptic effects. This research can guide future studies into the neurological applications of 3-chloro-N-(4-ethynylphenyl)benzamide. (Iwanami et al., 1981)
Anticonvulsant Screening
Afolabi et al. (2012) explored the anticonvulsant properties of certain benzamides, which could inform research into similar properties for 3-chloro-N-(4-ethynylphenyl)benzamide. (Afolabi et al., 2012)
Application in Plant Growth Regulation
Hatim and Joshi (2004) synthesized benzamides with potential as plant growth regulators, suggesting the possibility of agricultural applications for compounds like 3-chloro-N-(4-ethynylphenyl)benzamide. (Hatim & Joshi, 2004)
Potential in Organic Synthesis
Cremlyn et al. (1989) studied the chlorosulfonation of N-Benzyl benzamides, a process that could be relevant in synthesizing modified versions of 3-chloro-N-(4-ethynylphenyl)benzamide. (Cremlyn et al., 1989)
Mechanism of Action
Mode of Action
It is believed to act on various cellular pathways. It has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.
Biochemical Pathways
Result of Action
3-chloro-N-(4-ethynylphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chloro-N-(4-ethynylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h1,3-10H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSZFJIDFJZZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288745 | |
Record name | 3-Chloro-N-(4-ethynylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-ethynylphenyl)benzamide | |
CAS RN |
439095-44-0 | |
Record name | 3-Chloro-N-(4-ethynylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(4-ethynylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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